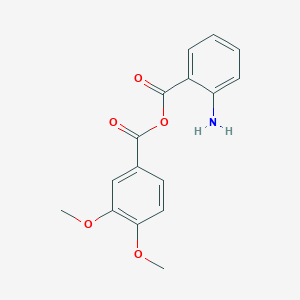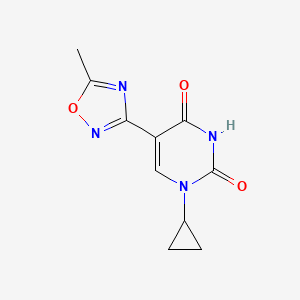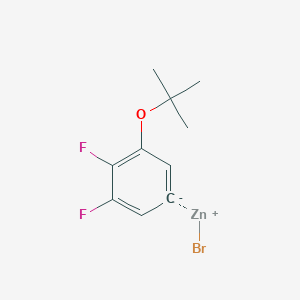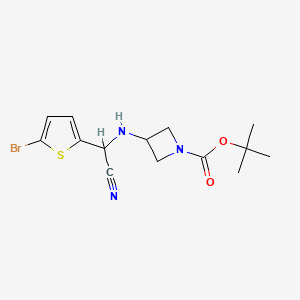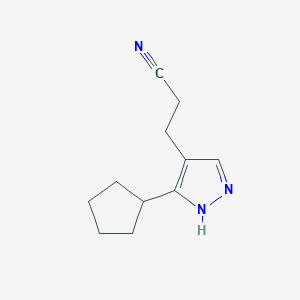
3-(5-cyclopentyl-1H-pyrazol-4-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-cyclopentyl-1H-pyrazol-4-yl)propanenitrile is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Métodos De Preparación
The preparation of 3-(5-cyclopentyl-1H-pyrazol-4-yl)propanenitrile involves several synthetic routes. One common method includes the cyclization of acetylenic ketones with hydrazines in ethanol, leading to the formation of pyrazole derivatives . Another method involves the use of crystalline forms of the compound, which can be prepared by dissolving the free base in a polar protic solvent such as ethanol at 50°C, followed by the addition of an acid component like L-tartaric acid . The solution is then cooled to precipitate the desired product.
Análisis De Reacciones Químicas
3-(5-cyclopentyl-1H-pyrazol-4-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms in the pyrazole ring.
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
3-(5-cyclopentyl-1H-pyrazol-4-yl)propanenitrile has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including selective Janus kinase inhibitors like ruxolitinib.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antileishmanial and antimalarial properties.
Mecanismo De Acción
The mechanism of action of 3-(5-cyclopentyl-1H-pyrazol-4-yl)propanenitrile involves its interaction with specific molecular targets. For instance, in the case of its use as a Janus kinase inhibitor, it binds to the ATP-binding site of the kinase, thereby inhibiting its activity and preventing the phosphorylation of downstream signaling molecules .
Comparación Con Compuestos Similares
3-(5-cyclopentyl-1H-pyrazol-4-yl)propanenitrile can be compared with other pyrazole derivatives such as:
Ruxolitinib Impurity 19: This compound has a similar structure but includes additional functional groups like dimethylamino and pyrrolo[2,3-d]pyrimidin-4-yl.
(3S)-3-cyclopentyl-3-[4-(7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]-pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile: This compound has a similar core structure but differs in the substituents attached to the pyrazole ring.
Propiedades
Fórmula molecular |
C11H15N3 |
|---|---|
Peso molecular |
189.26 g/mol |
Nombre IUPAC |
3-(5-cyclopentyl-1H-pyrazol-4-yl)propanenitrile |
InChI |
InChI=1S/C11H15N3/c12-7-3-6-10-8-13-14-11(10)9-4-1-2-5-9/h8-9H,1-6H2,(H,13,14) |
Clave InChI |
CCUFHJLAWFJNJW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2=C(C=NN2)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-5-chloro-6-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14884798.png)
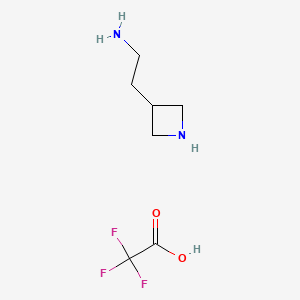
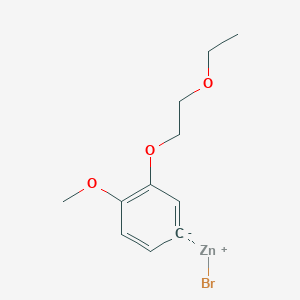
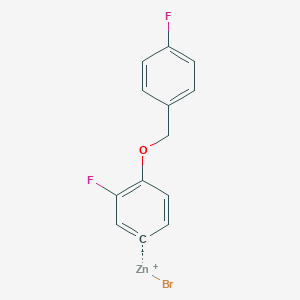
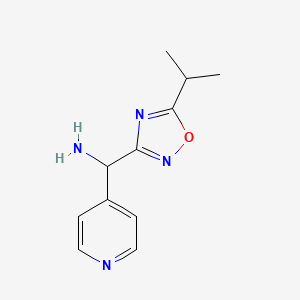
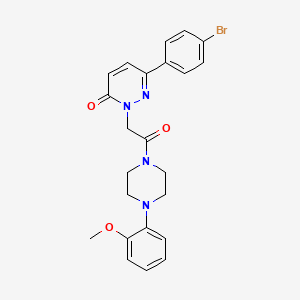
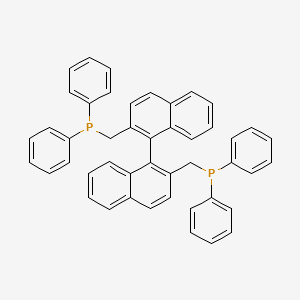
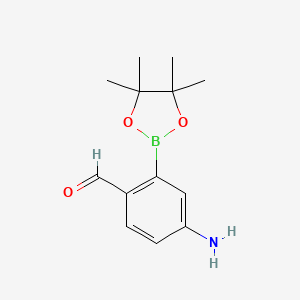
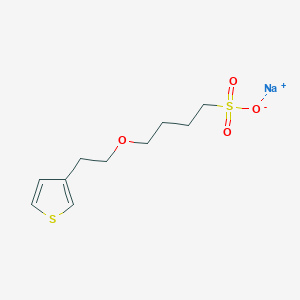
![2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-ol](/img/structure/B14884824.png)
